![molecular formula C10H8N4 B14223369 1,4-Dihydropyrazino[2,3-g]quinoxaline CAS No. 821801-78-9](/img/structure/B14223369.png)
1,4-Dihydropyrazino[2,3-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydropyrazino[2,3-g]quinoxaline is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts distinct electronic and chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropyrazino[2,3-g]quinoxaline can be synthesized through various synthetic routes. One common method involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions
1,4-Dihydropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired substitution pattern
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
1,4-Dihydropyrazino[2,3-g]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is investigated for its use in organic electronics and optoelectronic devices due to its electronic properties
作用機序
The mechanism of action of 1,4-Dihydropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) and hydroxyl radicals, leading to oxidative damage in bacterial cells. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, making it a potent antibacterial agent .
類似化合物との比較
Similar Compounds
1,4-Dihydropyrazino[2,3-b]quinoxaline-2,3-dione: This compound shares a similar core structure but differs in the presence of additional functional groups.
Dicyanopyrazinoquinoxaline: Another related compound with distinct electronic properties due to the presence of cyano groups
Uniqueness
1,4-Dihydropyrazino[2,3-g]quinoxaline is unique due to its specific ring fusion and nitrogen atom arrangement, which confer distinct electronic and chemical properties. These properties make it a valuable compound for various scientific applications, particularly in the fields of organic electronics and medicinal chemistry .
特性
CAS番号 |
821801-78-9 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
6,9-dihydropyrazino[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6,11-12H |
InChIキー |
OFQGQOZLMSBPBV-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=CC3=NC=CN=C3C=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)
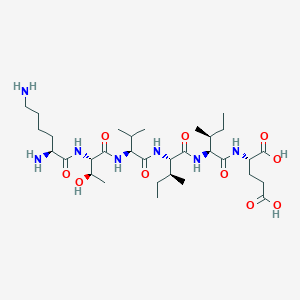
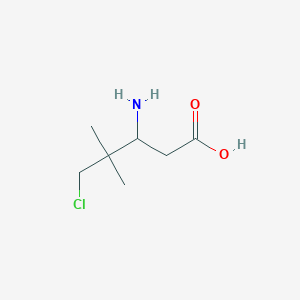
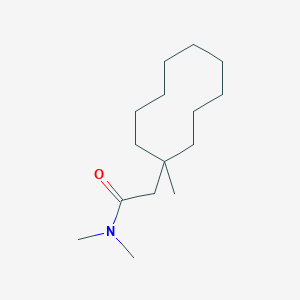
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
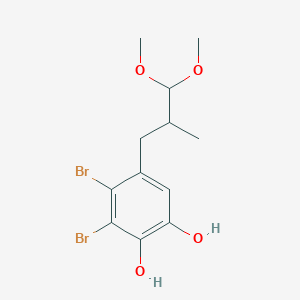

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)

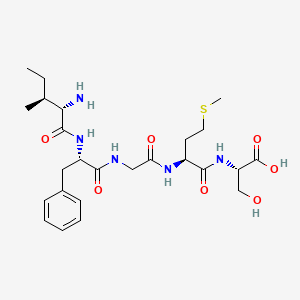
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
